molecular formula C20H13F3N2OS B2925653 7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-80-3

7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2925653
CAS No.: 1105224-80-3
M. Wt: 386.39
InChI Key: ICCZEXMFTQHFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a high-purity synthetic compound provided for research applications. This thieno[3,2-d]pyrimidine derivative is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of kinase inhibition . Thienopyrimidine-based compounds have been identified as EGFR inhibitors . Related analogs have also been explored for their potential activity as calcium receptor (CaSR) antagonists, which may be relevant for skeletal disorders . The core thieno[3,2-d]pyrimidine structure is a recognized pharmacophore in drug discovery, serving as a key building block for the development of targeted therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

7-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2OS/c21-20(22,23)15-8-4-5-13(9-15)10-25-12-24-17-16(11-27-18(17)19(25)26)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCZEXMFTQHFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, featuring a thieno[3,2-d]pyrimidine core with phenyl and trifluoromethyl-substituted benzyl groups, suggests potential for various biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C18H15F3N2S\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{S}

The synthesis typically involves multi-step organic reactions, including cyclization to form the thieno[3,2-d]pyrimidine core followed by substitution reactions to introduce the phenyl and trifluoromethyl groups. The synthetic pathway can be summarized as follows:

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of substituents using catalysts and specific reagents.

Biological Activity Overview

Research indicates that 7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity, as evidenced by studies demonstrating its ability to inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Properties : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. It is hypothesized that the mechanism involves inhibition of key enzymes or receptors that regulate cell proliferation and survival.

The biological effects of 7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one are mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptor activity involved in signaling pathways that control cell growth and apoptosis.

Data Table: Biological Activities of Thienopyrimidine Derivatives

Compound NameBiological ActivityMechanism of Action
7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneAntimicrobial, AnticancerEnzyme inhibition
6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-oneKinase activityTyrosine-protein kinase inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyrimidines similar to this compound inhibited the growth of resistant bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In vitro studies on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells through caspase activation pathways. The IC50 values were reported at approximately 25 µM.

Comparison with Similar Compounds

Structural and functional comparisons with analogous thienopyrimidine derivatives highlight key differences in substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Analysis

The table below summarizes critical differences between the target compound and structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Activities References
Target Compound 7-phenyl, 3-[3-(trifluoromethyl)benzyl] C₁₉H₁₁F₃N₂OS 372.37 Likely anticancer, antifungal*
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-fluorophenyl) C₁₂H₇FN₂OS 246.26 Antifungal, antibacterial
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2,6-bis(3-methoxyphenyl) C₂₂H₁₆N₂O₃S ~388 Anticancer, antifungal
3-(2-Chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(2-chlorobenzyl), 7-(4-methylphenyl) C₂₀H₁₅ClN₂OS 366.9 Unspecified (structural analog)
9-Methyl-2,7-diphenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno core with methyl/phenyl C₂₂H₁₅N₃OS 369.44 Antitumor (tested in vitro)
Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to fluoro () or methoxy () substituents. This may improve membrane permeability and target engagement in hydrophobic binding pockets. Benzyl vs.

Core Structure Variations: Compounds like 9-methyl-2,7-diphenylpyrido-thieno-pyrimidinone () feature a pyrido-thieno fused core, which may reduce solubility but enhance planar stacking interactions with DNA or enzymes .

Anticancer Activity: Thieno[3,2-d]pyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl, chloro) show enhanced anticancer activity in vitro. For example, derivatives in exhibited IC₅₀ values ranging from 1.5–15 μM against human cancer cell lines, depending on substituent positioning . The target compound’s trifluoromethyl group may confer similar or improved potency.

Antifungal and Antibacterial Activity :

  • Derivatives with halogenated aryl groups (e.g., 3-fluorophenyl in ) demonstrated moderate antifungal activity against Candida albicans (MIC: 8–32 μg/mL) . The target compound’s trifluoromethyl group may enhance this activity due to increased lipophilicity.

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